molecular formula C5H10FNO B6164306 3-(fluoromethyl)-N-methyloxetan-3-amine CAS No. 2306275-73-8

3-(fluoromethyl)-N-methyloxetan-3-amine

Cat. No.: B6164306
CAS No.: 2306275-73-8
M. Wt: 119.1
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Description

3-(Fluoromethyl)-N-methyloxetan-3-amine is a substituted oxetane derivative characterized by a four-membered oxetane ring with a fluoromethyl group and an N-methylamine substituent at the 3-position. The fluoromethyl group introduces electronegativity and lipophilicity, which may influence binding interactions in biological systems.

Properties

CAS No.

2306275-73-8

Molecular Formula

C5H10FNO

Molecular Weight

119.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(fluoromethyl)-N-methyloxetan-3-amine typically involves the introduction of the fluoromethyl group via radical fluoromethylation. One common method utilizes fluoroiodomethane as a fluoromethyl radical source, activated by visible light and tris(trimethylsilyl)silane. This reaction proceeds through a halogen atom transfer mechanism, allowing the formation of the C(sp3)–CH2F bond .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of commercially available fluoroiodomethane and optimized reaction conditions can facilitate the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(fluoromethyl)-N-methyloxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The fluoromethyl group can be oxidized to form fluoromethyl ketones or aldehydes.

    Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Fluoromethyl ketones or aldehydes.

    Reduction: Methyl-substituted oxetane derivatives.

    Substitution: Azido or thiol-substituted oxetane derivatives.

Scientific Research Applications

3-(fluoromethyl)-N-methyloxetan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(fluoromethyl)-N-methyloxetan-3-amine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications Reference
3-(Difluoromethyl)-N-methyloxetan-3-amine Difluoromethyl, N-methylamine C₅H₉F₂NO 137.13 g/mol Enhanced metabolic stability due to fluorine substitution; used in kinase inhibitor design
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride 3-Fluorophenyl, amine (HCl salt) C₉H₁₁ClFNO 203.65 g/mol Versatile intermediate in drug synthesis; phenyl ring enables π-π interactions
3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine 2-Trifluoromethylphenyl, amine C₁₀H₁₀F₃NO 217.19 g/mol High lipophilicity; explored in CNS-targeting agents
N-(4-Fluorobenzyl)oxetan-3-amine 4-Fluorobenzyl, amine C₁₀H₁₂FNO 181.21 g/mol Benzyl group improves blood-brain barrier penetration; tested in antidepressant analogs
3-Methyloxetan-3-amine Methyl, amine C₄H₉NO 87.12 g/mol Simpler structure; foundational scaffold for SAR studies

Key Observations:

Fluorine Substitution Effects: The presence of fluorine (e.g., fluoromethyl or trifluoromethyl groups) increases electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogs like 3-methyloxetan-3-amine. Fluorinated phenyl derivatives (e.g., 3-(3-fluorophenyl)oxetan-3-amine) exhibit improved binding affinity in receptor-targeted therapies due to halogen bonding.

Benzyl-substituted analogs (e.g., N-(4-fluorobenzyl)oxetan-3-amine) demonstrate enhanced CNS permeability, a trait valuable in neuropharmacology.

Synthetic Utility :

  • Fluorinated oxetanes are often synthesized via Pd-catalyzed cross-coupling or nucleophilic substitution, as seen in the preparation of 3-[2-(trifluoromethyl)phenyl]oxetan-3-amine.
  • Hydrochloride salts (e.g., 3-(3-fluorophenyl)oxetan-3-amine hydrochloride) improve crystallinity and handling in industrial processes.

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